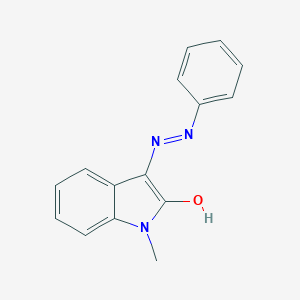

1-Methyl-3-(2-phenylhydrazono)indolin-2-one

Description

Properties

IUPAC Name |

1-methyl-3-phenyldiazenylindol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(15(18)19)17-16-11-7-3-2-4-8-11/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMZWWZMEDLRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15096-16-9 | |

| Record name | 1-METHYL-3-(PHENYL-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 1-Methylisatin with Phenylhydrazine

The most direct route involves the condensation of 1-methylisatin (1-methylindoline-2,3-dione) with phenylhydrazine under acidic conditions. This method leverages the reactivity of the C3 ketone group in isatin derivatives toward hydrazine nucleophiles.

Procedure :

-

1-Methylisatin (2 mmol) and phenylhydrazine (2 mmol) are dissolved in methanol (30 mL) containing glacial acetic acid (catalytic).

-

The mixture is refluxed for 4 hours, cooled to room temperature, and filtered to collect the precipitate.

-

The crude product is crystallized from ethanol/DMF (9:1) to yield this compound as orange crystals.

Key Observations :

Fischer Indole Cyclization Approach

An alternative method employs Fischer indole cyclization , a classical strategy for constructing indole and indoline scaffolds. While less common for hydrazonoindolin-2-ones, this approach is viable with careful optimization.

Procedure :

-

Pyruvic acid methyl ester is condensed with phenylhydrazine in glacial acetic acid to form 2-phenylhydrazonopropionic acid methyl ester.

-

Cyclization is catalyzed by HBr or ZnCl₂ under anhydrous conditions, yielding the indole-2-carboxylate intermediate.

-

Hydrolysis (NaOH/H₂O) and subsequent methylation at N1 via dimethyl sulfate afford the target compound.

Key Observations :

-

Catalyst Selection : ZnCl₂ minimizes side reactions compared to HBr, improving yields to ~60%.

-

Challenges : Competing reactions at the indole C3 position require stoichiometric excess of phenylhydrazine (1.2–1.5 eq).

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation | 1-Methylisatin, phenylhydrazine | MeOH/AcOH, reflux, 4h | 65–75% | One-step, high atom economy | Requires pure isatin derivatives |

| Fischer Cyclization | Pyruvic acid, phenylhydrazine | ZnCl₂, anhydrous conditions | ~60% | Scalable for industrial production | Multi-step, lower overall yield |

Reaction Optimization and Mechanistic Insights

Acid Catalysis in Condensation Reactions

The role of glacial acetic acid is critical in protonating the carbonyl oxygen of 1-methylisatin, enhancing electrophilicity at C3 for nucleophilic attack by phenylhydrazine. Elevated temperatures (reflux) accelerate imine formation but may promote side reactions such as:

-

Oversubstitution : Excess phenylhydrazine can lead to bis-hydrazone byproducts.

-

Oxidation : Prolonged heating in aerobic conditions may oxidize the indolin-2-one core.

Solvent Effects

Polar protic solvents (e.g., methanol) favor proton transfer and stabilize intermediates, while aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates. Mixed solvent systems (ethanol/DMF) enhance crystallization purity.

Analytical Characterization and Quality Control

Purity Assessment

Spectroscopic Fingerprinting

-

¹³C NMR (DMSO-d₆): Key signals include δ 167.5 (C=O), 153.2 (C=N), and 28.1 (N–CH₃).

-

Mass Spectrometry : ESI-MS (m/z): Calculated for C₁₅H₁₃N₃O: 251.10; observed: 251.2 [M+H]⁺.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-phenylhydrazono)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anticancer Activity

1-Methyl-3-(2-phenylhydrazono)indolin-2-one has shown significant promise in cancer research. Studies have indicated that various isatin derivatives exhibit potent anticancer activity against multiple cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (Hep-G2) cancers. For instance, compounds derived from isatin have demonstrated IC50 values as low as 5 μM against MCF-7 cells, suggesting strong antiproliferative effects .

Case Study: Structure-Activity Relationship

A recent study synthesized several novel indole derivatives, including this compound, and evaluated their effects on cancer cell lines. The results showed that specific structural modifications led to enhanced anticancer activity, emphasizing the importance of molecular design in drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that isatin derivatives exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest these compounds could serve as potential alternatives to traditional antibiotics .

Table: Antimicrobial Activity of Isatin Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 125 |

| Isatin Derivative A | E. coli | 62.5 |

| Isatin Derivative B | S. aureus | 31.25 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of isatin derivatives, particularly in the context of Alzheimer's disease. Compounds similar to this compound have been shown to inhibit beta amyloid aggregation, a key pathological feature of Alzheimer's disease. The ability to modulate tau protein aggregation further supports their role as multitarget agents in neurodegenerative diseases .

Case Study: Anti-Amyloid Activity

A pharmacophore modeling study identified several indole derivatives with antiamyloidogenic activity, showcasing their potential as therapeutic agents for Alzheimer's disease through inhibition of amyloid-beta aggregation .

Anti-inflammatory Properties

Emerging evidence suggests that isatin derivatives can also exhibit anti-inflammatory effects. For instance, compounds derived from isatin have been tested for their ability to inhibit inflammatory pathways in vitro, demonstrating significant reductions in inflammatory markers .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of indolin-2-one derivatives are highly dependent on substituents at the N1, C3, and other positions. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Lipophilicity (LogP) : The target compound (LogP ~3.5) is more lipophilic than sulfonyl-containing analogs (LogP ~2.1) but less than chlorinated derivatives (LogP ~4.8) .

- Tautomerism: The phenylhydrazone group exhibits Z-E isomerization, which is solvent- and temperature-dependent. Methylation at N1 stabilizes the enol form compared to non-methylated analogs .

Biological Activity

1-Methyl-3-(2-phenylhydrazono)indolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an indolinone backbone with a hydrazone functional group. Its molecular formula is , with a molecular weight of approximately 270.30 g/mol. The unique structural characteristics contribute to its biological activity, particularly in cancer treatment and antimicrobial efficacy.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound and its derivatives. For instance, preliminary evaluations indicate significant inhibitory effects against various cancer cell lines, including colon and hepatocellular carcinoma. The mechanisms through which these compounds exert their effects include interference with critical cellular processes essential for tumor growth and proliferation.

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 5.0 | |

| Derivative A | MCF7 (breast cancer) | 4.5 | |

| Derivative B | A549 (lung cancer) | 6.0 |

The antitumor activity is believed to be enhanced by the hydrazone moiety, which facilitates hydrogen bonding and resonance stabilization, contributing to improved binding affinity with target proteins involved in cancer progression. Molecular docking studies have shown that derivatives exhibit better affinity towards epidermal growth factor receptor kinase (EGFRK) compared to standard drugs like imatinib.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| MRSA | 125 | |

| Escherichia coli | 100 | |

| Streptococcus pneumoniae | 75 |

Case Studies and Research Findings

A significant study conducted by Purgatorio et al. synthesized various derivatives of indole compounds and assessed their biological activities. Among these, certain derivatives exhibited remarkable anti-inflammatory properties alongside their antitumor effects . Another study focused on the synthesis of hydrazone derivatives, which showed promising results in inhibiting bacterial growth compared to conventional antibiotics .

Future Directions

The ongoing research into the biological activity of this compound suggests potential applications in drug development for both cancer therapy and infectious diseases. Future studies should focus on:

- Optimization of Synthesis : Improving yield and purity of the compound through advanced synthetic methodologies.

- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities to enhance structure-activity relationships.

- Combination Therapies : Exploring the synergistic effects when combined with existing chemotherapeutic agents or antibiotics.

Q & A

Q. Table 1: Representative Synthetic Routes

Basic: What spectroscopic and analytical techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify hydrazone tautomerism and substituent positioning (e.g., δ 2.13 ppm for CH in -NMR) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 473 [M] for brominated analogs) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., dihedral angles between indole and naphthyl rings) .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

- Antiviral Activity : Demonstrated inhibition of SARS-CoV-2 via computational screening targeting viral proteases (e.g., 3CL) .

- Cytoprotective Effects : Activates Nrf2/Keap1 pathway, inducing phase 2 enzymes for oxidative stress mitigation .

- Antimicrobial Potential : Structural analogs show activity against bacterial/fungal pathogens via membrane disruption .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Core Modifications : Vary substituents at the indolin-2-one C3 position (e.g., sulfonyl groups) to assess solubility and target affinity .

- Computational Docking : Use Schrödinger Maestro or MOE to predict binding modes with targets like CDK2 or viral proteases .

- Solubility Optimization : Introduce polar groups (e.g., morpholino) or metal chelation to enhance bioavailability .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

- Target Validation : Combine biochemical assays (e.g., enzyme inhibition) with cellular models (e.g., cytoprotection assays) .

- Meta-Analysis : Cross-reference data from structural analogs (e.g., oxime derivatives) to identify conserved mechanisms .

Advanced: What computational strategies are effective for target identification and binding mode prediction?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide for rigid/flexible docking against PDB structures (e.g., 6LU7 for SARS-CoV-2) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding entropy .

- AI-Driven Screening : Apply deep learning models (e.g., AlphaFold) to predict novel targets .

Advanced: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

- Crystal Growth : Optimize solvent polarity (e.g., DCM/hexane) and temperature for single-crystal formation .

- Hydrogen Bonding : Resolve weak interactions (e.g., C–H···O bonds at 2.54 Å) using high-resolution synchrotron data .

- Disorder Modeling : Refine occupancies for flexible substituents (e.g., sulfonyl groups) using SHELXL .

Advanced: How can solubility and pharmacokinetic properties be optimized?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) for controlled release .

- Co-Crystallization : Use co-formers (e.g., cyclodextrins) to enhance aqueous solubility .

- LogP Reduction : Replace hydrophobic groups (e.g., naphthyl) with PEGylated chains .

Advanced: What strategies ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Reagent Purity : Use HPLC-grade solvents and pre-dried starting materials to minimize side reactions .

- Reaction Monitoring : Employ TLC or in-situ FTIR to track hydrazone formation .

- Crystallization Control : Standardize cooling rates (e.g., 0.5°C/min) for consistent crystal morphology .

Advanced: How can synergistic effects with other therapeutics be evaluated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.